2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide

Description

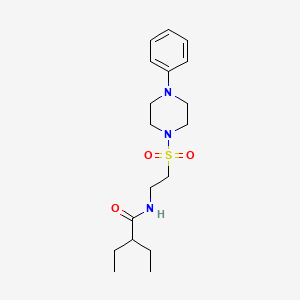

2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide is a synthetic small molecule characterized by a unique structural framework combining a butanamide backbone, a sulfonylethyl linker, and a 4-phenylpiperazine moiety. The compound’s design integrates a piperazine ring substituted with a phenyl group at the 4-position, connected via a sulfonyl group to an ethyl chain, which is further bonded to a 2-ethylbutanamide group.

Properties

IUPAC Name |

2-ethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3S/c1-3-16(4-2)18(22)19-10-15-25(23,24)21-13-11-20(12-14-21)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZIFKNAXVPMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scalable to produce the compound in large quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological pathways involving piperazine derivatives.

Industry: It could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can help alleviate symptoms of diseases characterized by cholinergic deficits.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s closest structural analog, 2-ethyl-N-[4-(2-ethylpiperidine-1-sulfonyl)phenyl]butanamide (Compound ID: Y031-1551), shares key features but differs in critical regions:

Key Differences :

- The sulfonyl group placement in Y031-1551 on a phenyl ring may enhance aromatic stacking interactions, whereas the target compound’s sulfonylethyl linker could favor flexibility and solvation.

Physicochemical Properties and Solubility

Available data for Y031-1551 highlight trends that may extrapolate to the target compound:

Analysis :

- The piperazine moiety in the target compound may increase water solubility compared to Y031-1551’s piperidine, but this could be offset by the phenyl group’s hydrophobicity.

- The sulfonylethyl linker in the target compound might reduce steric hindrance, enhancing membrane permeability relative to Y031-1551’s rigid phenyl-sulfonyl attachment.

Hypothetical Target Engagement :

- The sulfonylethyl chain may serve as a flexible spacer, enabling interactions with allosteric sites in GPCRs.

- Piperazine’s dual nitrogen atoms could participate in salt bridges with aspartate residues in transmembrane domains.

Biological Activity

2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide, with the CAS number 897611-62-0, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H29N3O3S

- Molecular Weight : 367.5 g/mol

- Structure : The compound features a butanamide backbone linked to a sulfonyl group and a phenylpiperazine moiety, which is pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes.

Key Mechanisms :

- Receptor Modulation : The compound is believed to modulate the activity of serotonin and dopamine receptors, which are crucial in regulating mood and anxiety.

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), enhancing cholinergic neurotransmission, which is significant in cognitive functions and memory retention .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticonvulsant Activity

Studies have demonstrated that this compound possesses anticonvulsant properties. Its efficacy was evaluated in animal models of epilepsy, where it showed a significant reduction in seizure frequency.

Anti-inflammatory Effects

The compound's ability to stimulate A2A adenosine receptors suggests potential anti-inflammatory effects. This mechanism can be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Research Findings and Case Studies

Q & A

Q. Key optimization parameters :

- Control stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride).

- Monitor pH during sulfonylation to avoid side reactions (e.g., N-alkylation).

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of this compound?

Answer:

Contradictions often arise due to variations in substituent positioning and assay conditions. For example:

- Piperazine substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance receptor binding affinity, whereas bulky groups reduce solubility and bioavailability .

- Sulfonamide linker : Modifying the ethyl spacer length (e.g., propyl vs. ethyl) impacts conformational flexibility, altering interactions with enzymatic targets like dopamine receptors .

Q. Methodological resolution :

- Perform comparative assays (e.g., enzyme inhibition vs. cell-based functional assays) to isolate structural contributions.

- Use computational docking (AutoDock Vina) to model interactions with targets like 5-HT receptors and validate with mutagenesis studies .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and sulfonamide NH (δ 7.1–7.3 ppm) .

- ¹³C NMR : Verify carbonyl carbon (δ 170–175 ppm) and sulfonyl group (δ 45–50 ppm) .

- Mass spectrometry (HRMS) : Exact mass calculation (e.g., C₁₉H₂₈N₄O₃S: [M+H]⁺ = 415.1842) to confirm molecular formula .

- IR spectroscopy : Detect characteristic peaks for sulfonamide (1150–1250 cm⁻¹) and amide (1650–1700 cm⁻¹) .

Advanced: How can researchers address discrepancies in solubility and stability data across different solvent systems?

Answer:

Discrepancies often stem from solvent polarity and pH effects:

- Solubility :

- Use Hansen solubility parameters to predict compatibility (e.g., DMSO > ethanol > water) .

- Test stability in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to assess pharmacokinetic viability .

- Degradation pathways :

- Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify hydrolysis products (e.g., sulfonic acid derivatives) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological potential?

Answer:

- Enzyme inhibition : Screen against monoamine oxidases (MAO-A/B) using fluorometric assays with kynuramine as a substrate .

- Receptor binding : Radioligand displacement assays (e.g., [³H]spiperone for dopamine D₂/D₃ receptors) to determine IC₅₀ values .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to assess safety margins .

Advanced: What computational strategies can predict off-target interactions and metabolic pathways?

Answer:

- Pharmacophore modeling : Use Schrödinger’s Phase to map essential features (e.g., hydrogen bond acceptors near the sulfonamide group) .

- CYP450 metabolism prediction : SwissADME or ADMET Predictor to identify likely oxidation sites (e.g., piperazine N-dealkylation) .

- Molecular dynamics (MD) simulations : GROMACS to simulate binding stability with off-targets like hERG channels, reducing cardiotoxicity risks .

Basic: How should researchers design experiments to validate the compound’s stability under physiological conditions?

Answer:

- Buffer compatibility : Incubate the compound in PBS (pH 7.4), human serum, and simulated intestinal fluid (37°C, 24–72 hrs). Monitor degradation via LC-MS .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using HPLC-DAD .

Advanced: How can enantiomeric purity be achieved, and what chiral analytical methods are recommended?

Answer:

- Synthetic chiral resolution : Use (R)- or (S)-BINOL-based catalysts during amide coupling to induce asymmetry .

- Analytical methods :

- Chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase).

- Circular dichroism (CD) spectroscopy to confirm optical activity .

Basic: What are the critical parameters for scaling up synthesis without compromising yield?

Answer:

- Reactor design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., sulfonylation) .

- Solvent recovery : Implement distillation systems for DCM or acetonitrile reuse.

- Process analytical technology (PAT) : In-line FTIR to monitor reaction progression in real time .

Advanced: How can contradictory data in receptor selectivity profiles be resolved through molecular editing?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.